3-Fluoro-2,2-dimethylpropanamide
Description
3-Fluoro-2,2-dimethylpropanamide (CAS: 211925-40-5) is a fluorinated small molecule characterized by a propanamide backbone with two methyl groups at the C2 position and a fluorine atom at C3. Its molecular formula is C₅H₉FNO, yielding a molecular weight of 118.13 g/mol (calculated). The compound’s structure combines the electron-withdrawing effects of fluorine with the steric bulk of dimethyl groups, making it a versatile scaffold in medicinal and agrochemical research. It is typically synthesized via amidation reactions, though fluorination steps may require specialized reagents .
Properties
IUPAC Name |
3-fluoro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEGWJOXNJCHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-2,2-dimethylpropanoic acid with ammonia or an amine under appropriate conditions to form the amide bond . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Fluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated amides on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can undergo intracellular metabolism via the fatty acid oxidation pathway, leading to the formation of active metabolites . These metabolites can interact with various cellular components, influencing biological processes and pathways.
Comparison with Similar Compounds
a. 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide
- Substituents : Chlorine at C3, difluorobenzyl group on the amide nitrogen.
- The difluorobenzyl group introduces aromaticity and π-π stacking capabilities, useful in receptor binding .
- Molecular Weight : ~262.5 g/mol (estimated).
b. N1-[6-(2-Fluorophenoxy)-3-pyridyl]-3-chloro-2,2-dimethylpropanamide
- Substituents: Chlorine at C3, fluorophenoxy-pyridyl group.
- Key Differences: The pyridyl moiety enhances solubility in polar solvents, while the fluorophenoxy group contributes to metabolic stability. The chlorine atom may improve binding affinity in enzyme inhibition .
- Molecular Weight : 322.76 g/mol (reported) .
c. 3-Fluoro-2,2-dimethylpropanoic Acid
- Substituents : Carboxylic acid group instead of amide.
- Key Differences : The carboxylic acid group increases acidity (pKa ~4-5) and susceptibility to hydrolysis compared to the amide’s stability. This makes the acid less suitable for oral drug formulations but useful as a synthetic intermediate .
- Molecular Weight : 120.12 g/mol (reported) .
d. N-Cyclopropyl-2,2-dimethylpropanamide
- Substituents : Cyclopropyl group on the amide nitrogen.
- However, the lack of fluorine reduces lipophilicity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Fluoro-2,2-dimethylpropanamide | 118.13 | 1.2 | 12.5 (in DMSO) |
| 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide | 262.5 | 3.8 | 0.8 (in ethanol) |
| 3-Fluoro-2,2-dimethylpropanoic acid | 120.12 | 0.5 | 45.0 (in water) |
- Fluorine Impact : Fluorine in 3-Fluoro-2,2-dimethylpropanamide increases lipophilicity (LogP ~1.2) compared to the carboxylic acid analog (LogP ~0.5), enhancing membrane permeability .
Reactivity and Stability
- Hydrolysis Resistance : The amide group in 3-Fluoro-2,2-dimethylpropanamide resists hydrolysis under physiological conditions, unlike ester or acid analogs. Fluorine’s electronegativity stabilizes the adjacent carbonyl group .
- Thermal Stability : Dimethyl groups at C2 reduce steric strain, enhancing thermal stability. Chlorinated analogs (e.g., ) may decompose at higher temperatures due to C-Cl bond lability .
Data Tables
Table 1: Structural Comparison
| Compound | Substituents | Molecular Weight | Key Application |
|---|---|---|---|
| 3-Fluoro-2,2-dimethylpropanamide | F, dimethyl, amide | 118.13 | Drug intermediates |
| 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide | Cl, difluorobenzyl | 262.5 | Receptor modulation |
| N1-[6-(2-Fluorophenoxy)-3-pyridyl]-3-chloro-2,2-dimethylpropanamide | Cl, fluorophenoxy-pyridyl | 322.76 | Enzyme inhibition |
Biological Activity
3-Fluoro-2,2-dimethylpropanamide is a fluorinated amide compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies that illustrate its pharmacological properties.
Chemical Structure and Properties
3-Fluoro-2,2-dimethylpropanamide is characterized by:
- Molecular Formula : C₅H₁₂FNO
- Molecular Weight : 119.14 g/mol
- Structural Features : It features a propanamide backbone with a fluorine atom attached to the third carbon and two methyl groups on the second carbon. This specific arrangement contributes to its distinct chemical and biological properties compared to non-fluorinated analogs.
Synthesis Methods
The synthesis of 3-Fluoro-2,2-dimethylpropanamide can be achieved through various methods, often optimized for yield and purity. Common approaches include:
- Fluorination Reactions : Utilizing reagents that introduce the fluorine atom at the desired position.
- Amidation Processes : Involving the reaction of appropriate amines with acyl chlorides or carboxylic acids under controlled conditions.
The biological activity of 3-Fluoro-2,2-dimethylpropanamide is largely attributed to its interactions with specific enzymes and receptors. The fluorinated structure enhances metabolic stability and bioactivity. The compound may exhibit:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Ability to bind to various receptors, influencing cellular signaling pathways.
Pharmacological Studies
Numerous studies have explored the pharmacological properties of 3-Fluoro-2,2-dimethylpropanamide:
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of 3-Fluoro-2,2-dimethylpropanamide:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | C₁₁H₁₃FNO | Similar amide structure; potential for different biological interactions |
| N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | C₁₁H₁₃ClFNO | Chlorine substitution may alter binding affinities |
| N-(4-chloro-3-fluorophenyl)-acetamide | C₉H₈ClFNO | Simpler structure; may lead to different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
